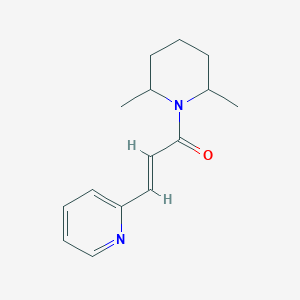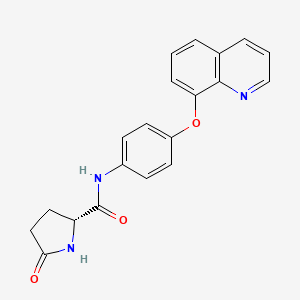
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as DMPP and belongs to the class of pyridine alkaloids.
作用機序
DMPP acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). It binds to the receptor at a site distinct from the acetylcholine binding site, leading to an increase in the receptor's sensitivity to acetylcholine. This results in an enhanced release of neurotransmitters and improved cognitive function.
Biochemical and Physiological Effects
DMPP has been shown to have a number of biochemical and physiological effects. It enhances the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory. It also has anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation. In agriculture, DMPP reduces the loss of nitrogen from soil, leading to improved crop yields.
実験室実験の利点と制限
DMPP has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, its effects can be highly dependent on the specific experimental conditions, making it important to carefully control experimental variables.
将来の方向性
There are several potential future directions for DMPP research. In medicine, further studies are needed to determine its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In agriculture, DMPP could be further studied as a potential herbicide and insecticide. In neuroscience, DMPP could be studied for its effects on other neurotransmitter systems and its potential as a treatment for other neurological disorders.
合成法
DMPP can be synthesized through various methods, including the reaction of 2,6-dimethylpiperidine with 2-chloro-3-pyridinecarbaldehyde in the presence of a base. Another method involves the reaction of 2-chloro-3-pyridinecarbaldehyde with 2,6-dimethylpiperidine in the presence of a reducing agent. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
科学的研究の応用
DMPP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and neuroscience. In medicine, DMPP has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
In agriculture, DMPP has been used as a nitrification inhibitor to reduce the loss of nitrogen from soil. It has also been studied for its potential use as a herbicide and insecticide.
In neuroscience, DMPP has been studied for its effects on the nervous system. It has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory.
特性
IUPAC Name |
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-6-5-7-13(2)17(12)15(18)10-9-14-8-3-4-11-16-14/h3-4,8-13H,5-7H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZUVDRMUVAGNK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C=CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1C(=O)/C=C/C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,6-dimethylpiperidin-1-yl)-3-pyridin-2-ylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573242.png)
![1-benzyl-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)pyridin-2-one](/img/structure/B7573243.png)



![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)

![N-naphthalen-1-yl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7573302.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)